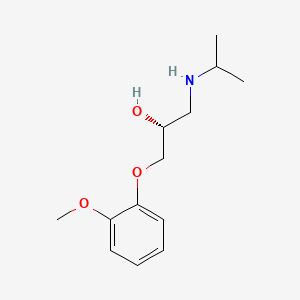

(+)-Moprolol

Vue d'ensemble

Description

(+)-Moprolol is a chiral beta-adrenergic receptor antagonist, commonly known for its use in treating cardiovascular conditions such as hypertension and angina. It is a selective beta-1 blocker, which means it primarily affects the heart, reducing heart rate and cardiac output without significantly impacting beta-2 receptors found in the lungs and vascular smooth muscle.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Moprolol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the intermediate, 4-(2-methoxyethyl)phenol.

Alkylation: The intermediate undergoes alkylation with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

Ring Opening: The epoxide ring is then opened using isopropylamine, resulting in the formation of 1-(isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Stereochemical Considerations

Metoprolol exists as a racemic mixture of R - and S -enantiomers. The R -enantiomer is metabolized more rapidly than the S -enantiomer, with a 40% higher clearance rate in CYP2D6 extensive metabolizers . This stereoselectivity is attributed to CYP2D6’s preferential binding to the R -enantiomer.

| Enantiomer | Clearance Rate | Primary Enzyme | Key Finding |

|---|---|---|---|

| R-Metoprolol | Higher (~40%) | CYP2D6 | Dominant in α-hydroxylation |

| S-Metoprolol | Lower | CYP2D6 | Reduced β-blocking activity |

Enzyme-Specific Contributions

In vitro and in vivo studies confirm the role of multiple CYP enzymes in metoprolol metabolism:

-

CYP2D6 : Responsible for ~70% of oxidative metabolism, including α-hydroxylation and O-demethylation .

-

CYP3A4 : Contributes to all three pathways, with ketoconazole (CYP3A4 inhibitor) reducing metabolite formation by 9.9–17.5% .

-

CYP2B6 : Inhibits all pathways significantly (20.2–24.8%) when blocked by ticlopidine .

-

CYP2C9 : Inhibits O-demethylation and α-hydroxylation by 15.2–27.0% when sulfaphenazole is used .

Experimental Evidence

Key findings from metabolic studies include:

-

Inhibition Studies :

-

Induction Studies :

| Experiment | Key Observations | CYP Enzymes Affected |

|---|---|---|

| CYP2D6 Inhibition | Partial inhibition of α-hydroxylation; no effect on O-demethylation | CYP2D6 |

| CYP3A4 Inhibition | Reduced α-hydroxylation and O-demethylation by 9.9–17.5% | CYP3A4 |

| CYP2B6 Inhibition | 20.2–24.8% reduction in all pathways | CYP2B6 |

Metabolite Activity

Applications De Recherche Scientifique

Clinical Applications

1. Hypertension Management

(+)-Moprolol is widely used to manage hypertension. It reduces blood pressure by decreasing cardiac output and inhibiting renin release from the kidneys. Clinical studies have demonstrated its effectiveness in lowering both systolic and diastolic blood pressure in various populations, including children and adolescents .

2. Heart Failure Treatment

The MERIT-HF trial highlighted the significant benefits of this compound in heart failure management. It reduced the relative risk of all-cause mortality by 34% and sudden death by 41% among patients with chronic heart failure . This compound is particularly effective in improving left ventricular function and reducing hospitalizations due to heart failure exacerbations.

3. Atrial Fibrillation

this compound is effective in managing atrial fibrillation (AF) by controlling heart rate and rhythm. It has been shown to decrease the incidence of new AF episodes in high-risk patients, thereby improving overall cardiac stability .

4. Angina Pectoris

The compound is also utilized in treating angina pectoris, where it alleviates symptoms by reducing myocardial oxygen demand through its negative chronotropic effects .

5. Off-Label Uses

In addition to its approved indications, this compound has off-label applications such as:

- Migraine Prevention : It reduces the frequency of migraine attacks by blocking certain neurogenic pathways.

- Essential Tremor Management : It can be effective when other treatments fail.

- Thyrotoxicosis : Used as an adjunct treatment for thyroid storms .

Case Study 1: Heart Failure Management

A study involving 3,991 patients with chronic heart failure demonstrated that treatment with this compound significantly improved patient outcomes compared to placebo. The trial indicated a reduction in hospital admissions due to heart failure exacerbations and improved quality of life metrics among patients receiving the medication .

Case Study 2: Atrial Fibrillation

In a double-blind trial involving patients with obstructive hypertrophic cardiomyopathy (HCM), those treated with this compound showed significant improvements in left ventricular outflow tract (LVOT) obstruction during exercise compared to those receiving placebo. The results indicated enhanced exercise tolerance and symptomatic relief, showcasing the drug's efficacy in AF management .

Summary Table of Clinical Applications

| Application | Efficacy Evidence | Notable Trials |

|---|---|---|

| Hypertension | Significant reduction in BP levels | MERIT-HF Trial |

| Heart Failure | Reduced mortality and hospitalization rates | MERIT-HF Trial |

| Atrial Fibrillation | Decreased incidence of AF episodes | Randomized Trials |

| Angina Pectoris | Alleviation of symptoms | Various Clinical Studies |

| Off-Label Uses | Effective for migraine prevention and essential tremor | Case Reports |

Mécanisme D'action

(+)-Moprolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines (such as adrenaline and noradrenaline), leading to a decrease in heart rate and cardiac output. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparaison Avec Des Composés Similaires

Metoprolol: Another selective beta-1 blocker with similar therapeutic uses.

Atenolol: A beta-1 blocker with a longer half-life compared to (+)-Moprolol.

Bisoprolol: Known for its high selectivity for beta-1 receptors and fewer side effects.

Uniqueness of this compound: this compound is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its selective action on beta-1 receptors makes it effective in treating cardiovascular conditions with minimal impact on beta-2 receptors, reducing the risk of bronchoconstriction and other side effects.

Activité Biologique

(+)-Moprolol, a selective beta-1 adrenergic receptor blocker, is primarily utilized in the management of cardiovascular conditions such as hypertension and heart failure. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications through a synthesis of current research findings.

This compound exerts its pharmacological effects by selectively inhibiting beta-1 adrenergic receptors located predominantly in cardiac tissues. This selective inhibition leads to:

- Decreased Heart Rate : The compound reduces heart rate (negative chronotropic effect), which is beneficial in conditions like tachycardia.

- Reduced Cardiac Output : By decreasing myocardial contractility (negative inotropic effect), it lowers the workload on the heart.

- Blood Pressure Reduction : The overall effect contributes to a decrease in blood pressure, making it effective for hypertensive patients .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : After oral administration, the bioavailability is approximately 50%, influenced by first-pass metabolism. Peak plasma concentrations are typically reached within 1 to 2 hours .

- Distribution : The volume of distribution is about 4.2 L/kg, indicating significant tissue uptake. It can cross the blood-brain barrier, which may lead to central nervous system effects .

- Metabolism : Metoprolol undergoes extensive hepatic metabolism primarily via CYP2D6 and CYP3A4 enzymes, resulting in various metabolites with differing pharmacological activities .

- Elimination : The drug is primarily excreted via the kidneys, with a half-life ranging from 3 to 7 hours depending on formulation and patient-specific factors .

Case Studies and Trials

- Hypertrophic Cardiomyopathy : A randomized controlled trial demonstrated that this compound significantly reduced left ventricular outflow tract (LVOT) obstruction and improved symptoms in patients with obstructive hypertrophic cardiomyopathy. Patients reported enhanced quality of life and functional capacity during treatment compared to placebo .

- Post-Myocardial Infarction : In chronic administration following myocardial infarction, metoprolol was shown to reduce mortality rates by approximately 17%, highlighting its role in secondary prevention strategies .

- Adverse Drug Reactions : A systematic review revealed that co-administration of paroxetine significantly increased the area under the curve (AUC) for metoprolol, leading to heightened risks of bradycardia and hypotension. This underscores the importance of monitoring drug interactions when prescribing beta-blockers .

Biological Activity Summary Table

| Parameter | Description |

|---|---|

| Target Receptor | Beta-1 adrenergic receptor |

| Primary Effects | Negative chronotropic and inotropic effects |

| Bioavailability | ~50% (oral) |

| Volume of Distribution | 4.2 L/kg |

| Half-Life | 3-7 hours |

| Metabolism | CYP2D6 and CYP3A4 dependent |

| Excretion | Primarily renal |

Propriétés

IUPAC Name |

(2R)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTFGCDECFPSQD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901180387 | |

| Record name | (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77164-22-8 | |

| Record name | (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77164-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Moprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOPROLOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1J5D859R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.